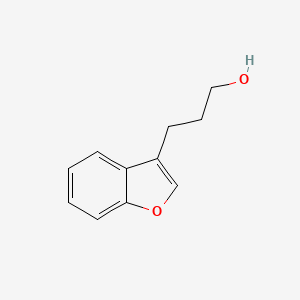
3-(Benzofuran-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzofuran-3-yl)propan-1-ol is a chemical compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzofuran-3-yl)propan-1-ol typically involves the following steps:
Furan Derivative Synthesis: The starting material is often a furan derivative, which undergoes a series of reactions to introduce the benzene ring.
Benzene Ring Formation: The furan ring is fused with a benzene ring through a cyclization reaction.
Alcohol Functional Group Introduction:
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents are employed to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzofuran-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong nucleophiles like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of benzofuran-3-ylpropanal or benzofuran-3-ylpropanone.
Reduction: Formation of benzofuran-3-ylpropanol or benzofuran-3-ylpropylamine.
Substitution: Various substituted benzofurans depending on the substituents introduced.
Scientific Research Applications
3-(Benzofuran-3-yl)propan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound exhibits biological activities, including antimicrobial and antioxidant properties.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of dyes, fragrances, and other chemical products.
Mechanism of Action
The mechanism by which 3-(Benzofuran-3-yl)propan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby preventing oxidative stress. The compound may also interact with enzymes or receptors involved in biological processes, leading to its therapeutic effects.
Comparison with Similar Compounds
3-(Benzofuran-3-yl)propan-1-ol is similar to other benzofuran derivatives, such as benzofuran-3-carboxylic acid and benzofuran-3-ylmethanol. its unique structure and functional groups contribute to its distinct properties and applications. Unlike some other benzofuran derivatives, this compound has a propyl chain, which influences its reactivity and biological activity.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(1-benzofuran-3-yl)propan-1-ol |
InChI |
InChI=1S/C11H12O2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,12H,3-4,7H2 |
InChI Key |
FSKFJLPBWVNWQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B15213537.png)
![N-[3-Cyano-4-methyl-5-(2-methylpropyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B15213545.png)
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-6-methylquinoline-4-carboxylic acid](/img/structure/B15213550.png)

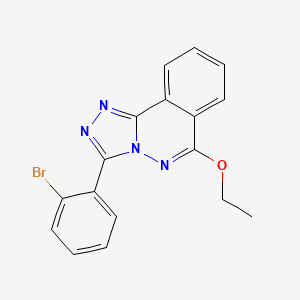
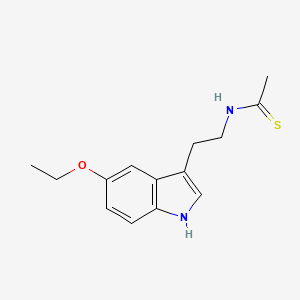
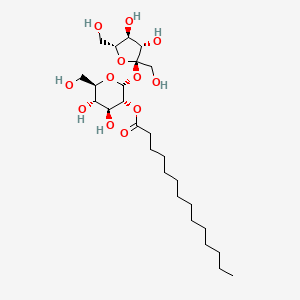
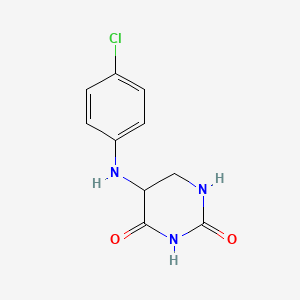
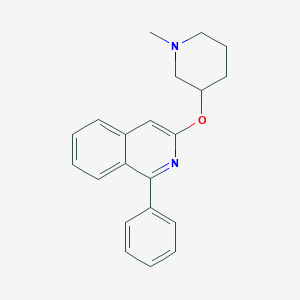

![3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione](/img/structure/B15213616.png)

![3-Pyrrolidinol, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B15213622.png)
